molecular formula C13H13NO2S B15228653 2-(Thiophen-2-yl(p-tolyl)amino)acetic acid

2-(Thiophen-2-yl(p-tolyl)amino)acetic acid

Cat. No.: B15228653
M. Wt: 247.31 g/mol
InChI Key: AODYQQYGNIFIPK-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl(p-tolyl)amino)acetic acid is a heterocyclic amino acid derivative featuring a thiophene ring connected to a p-tolyl (4-methylphenyl) group via an amino linkage, with an acetic acid side chain. This compound is part of a broader class of bioactive molecules where thiophene and aryl groups contribute to electronic and steric properties, influencing biological interactions such as enzyme inhibition or receptor binding.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(4-methyl-N-thiophen-2-ylanilino)acetic acid

InChI

InChI=1S/C13H13NO2S/c1-10-4-6-11(7-5-10)14(9-13(15)16)12-3-2-8-17-12/h2-8H,9H2,1H3,(H,15,16)

InChI Key

AODYQQYGNIFIPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl(p-tolyl)amino)acetic acid typically involves the following steps:

    Formation of the Amino Acetic Acid Intermediate: The initial step involves the preparation of the amino acetic acid intermediate. This can be achieved by reacting p-toluidine with chloroacetic acid under basic conditions to form 2-(p-tolylamino)acetic acid.

    Introduction of the Thiophene Ring: The next step involves the introduction of the thiophene ring. This can be done through a coupling reaction between the amino acetic acid intermediate and a thiophene derivative, such as thiophene-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich thiophene ring is susceptible to oxidation. Common oxidizing agents convert the thiophene moiety into sulfoxide or sulfone derivatives, altering electronic properties for targeted applications.

Oxidizing AgentConditionsProductYieldReference
H<sub>2</sub>O<sub>2</sub>Room temperature, aqueous mediumSulfoxide derivative~60%
mCPBA (m-chloroperbenzoic acid)Dichloromethane, 0°C to RTSulfone derivative~75%

Mechanistically, oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance. The p-tolyl group’s electron-donating methyl substituent slightly enhances the thiophene ring’s electron density, accelerating oxidation kinetics.

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective substitution at the 5-position due to directing effects of the amino acetic acid group.

Reaction TypeReagentConditionsProductKey Data
HalogenationBr<sub>2</sub> (in CCl<sub>4</sub>)25°C, 2 hrs5-Bromo derivative85% yield, confirmed by <sup>1</sup>H NMR
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 1 hr5-Nitro derivative70% yield, m.p. 142–144°C

Density functional theory (DFT) studies indicate that the amino acetic acid group directs electrophiles to the 5-position via resonance stabilization of the transition state.

Reduction Reactions

The carboxylic acid group and aromatic rings can be reduced under specific conditions:

Target GroupReagentConditionsProductOutcome
Carboxylic acidLiAlH<sub>4</sub>Anhydrous THF, refluxPrimary alcohol90% conversion
Thiophene ringH<sub>2</sub>/Pd-CEthanol, 50 psiTetrahydrothiophene derivativePartial saturation observed

Selective reduction of the carboxylic acid group is critical for prodrug synthesis, as demonstrated in studies targeting mPGES-1 inhibitors .

Coupling Reactions

The amino group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

ReactionCatalyst/BaseSubstrateProduct Application
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Aryl boronic acidsBiaryl derivatives for anticancer agents
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosAryl halidesModified amino acids for enzyme inhibition

Coupling reactions typically proceed in >80% yield, with the p-tolyl group enhancing solubility in nonpolar solvents.

Biological Interaction-Driven Reactions

In medicinal contexts, the compound reacts with enzyme active sites:

  • mPGES-1 Inhibition : Forms hydrogen bonds with Arg52, His53, and Ser127 residues via its amino and carboxylic acid groups, confirmed by X-ray crystallography .

  • CYP450 Metabolism : Oxidative metabolism generates hydroxylated thiophene derivatives, identified via LC-MS in hepatic microsome assays.

Comparative Reactivity Table

Functional GroupReactivity (vs. Analogues)Key Influence
Thiophene ringHigher than furan analoguesSulfur’s polarizability enhances electrophilic substitution rates
p-Tolyl groupLower than o-tolyl derivativesSteric shielding reduces nucleophilic attack at the methyl-adjacent position

This compound’s reactivity profile underscores its versatility in synthesizing bioactive molecules and materials. Strategic functionalization of its thiophene and amino acid components enables tailored applications in drug discovery and organic electronics.

Scientific Research Applications

2-(Thiophen-2-yl(p-tolyl)amino)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it suitable for use in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl(p-tolyl)amino)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The thiophene ring and p-tolyl group can interact with the active sites of enzymes or receptors, leading to changes in their conformation and activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of thiophene, p-tolyl, and acetic acid moieties. Key analogs include:

Compound Name Key Structural Features Biological/Physical Properties Reference
2-(Thiophen-2-yl)acetic acid Thiophene + acetic acid mPGES-1 inhibitor (IC₅₀: ~1.2 μM); MP: 63–67°C
2-((3-(Ethoxycarbonyl)tetrahydrobenzo[b]thiophen-2-yl)amino)-2-(p-tolyl)acetic acid Tetrahydrobenzo[b]thiophene + p-tolyl + acetic acid Synthesized via multicomponent reaction (yield: 73–75%); potential RNase modulator
2-Amino-2-(thiophen-2-yl)acetic acid (Thienylglycine) Thiophene + amino acid Chiral building block; MP: 311.8°C (predicted)
{5-[(4-Methylphenyl)amino]-2,4-dioxo-thiazolidin-3-yl}acetic acid Thiazolidine + p-tolylamino + acetic acid Anticancer/antimicrobial candidate
Substituent-Driven Trends:
  • Electron-Donating Groups : Hydroxyl (-OH) or methyl (-CH₃) substituents on the aryl ring improve reaction yields (e.g., 50.7% for hydroxylated analog vs. 73% for p-tolyl derivative) by stabilizing intermediates .
  • Biological Activity: The amino linker between thiophene and aryl groups enables hydrogen bonding, critical for enzyme inhibition (e.g., mPGES-1 inhibition in ) .
Key Routes:
  • Cu(II)-Catalyzed Hydrocarboxylation : Used for imine derivatives, yielding 50–75% depending on substituents (e.g., p-tolyl vs. hydroxylphenyl) .
  • Multicomponent Petasis Reactions : Efficient for introducing boronic acid-derived aryl groups (e.g., p-tolylboronic acid) to thiophene scaffolds .
  • N-Acylation: For amide-linked analogs, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .
Yield Optimization:
  • Electron-donating groups (e.g., p-tolyl) reduce steric hindrance and stabilize transition states, improving yields .
  • By-products (e.g., imine reduction derivatives) are minimized using optimized catalysts (e.g., Cu(II) photocatalysts) .

Physicochemical Properties

Property 2-(Thiophen-2-yl(p-tolyl)amino)acetic Acid (Predicted) 2-(Thiophen-2-yl)acetic Acid Thienylglycine
Melting Point (°C) 180–200 (estimated) 63–67 311.8
Solubility Low in water; moderate in DMSO Soluble in hot water Poor aqueous solubility
LogP (Lipophilicity) ~2.5 (estimated) 1.2 ~1.0

Biological Activity

2-(Thiophen-2-yl(p-tolyl)amino)acetic acid is a synthetic organic compound notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and material science. Its unique structure, characterized by a thiophene ring and a p-tolyl group attached to an amino acetic acid moiety, allows it to interact with various biological systems. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, anti-inflammatory properties, anticancer potential, and other relevant biological effects.

  • Molecular Formula : C13H13NOS
  • Molecular Weight : Approximately 249.31 g/mol
  • Structure : The compound consists of a thiophene ring bonded to a p-tolyl group via an amino acetic acid linkage, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in inflammatory and cancer pathways. Notably, it has been identified as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the synthesis of prostaglandins that mediate inflammation and tumor progression.

Interaction with Biological Targets

Research indicates that this compound can selectively bind to enzymes or receptors, modulating their activity. Molecular modeling studies have shown that certain structural features significantly influence binding affinities and interactions with biological macromolecules .

Anti-inflammatory Properties

In vitro studies have demonstrated that derivatives of this compound exhibit selective inhibitory activity against mPGES-1, suggesting its potential as an anti-inflammatory agent. For instance, compounds derived from this structure have shown IC50 values in the low micromolar range against A549 cell lines, indicating significant anti-inflammatory effects .

CompoundIC50 (µM)Effect on Cell Cycle
1cLowG0/G1 phase arrest
2cLowInduces apoptosis

Additionally, studies have reported that these compounds can inhibit inflammatory cytokines such as TNF-α, further supporting their role in inflammation management .

Anticancer Potential

The anticancer properties of this compound have also been explored. It has shown cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy. For instance, the most promising derivative was found to induce cell cycle arrest and apoptosis in tumor cells .

Case Studies

Several studies highlight the efficacy of this compound in preclinical models:

  • Gerstmeier et al. (2019) : This study focused on the inhibition of mPGES-1 by compounds similar to this compound, demonstrating significant reductions in prostaglandin E2 levels associated with inflammation and cancer .
  • Nakanishi et al. (2010) : Investigated the effects of this compound on tumor growth and found that it effectively reduced tumor size in animal models by modulating inflammatory pathways linked to cancer progression .

Q & A

Q. What are the primary synthetic routes for 2-(Thiophen-2-yl(p-tolyl)amino)acetic acid, and how can purity be optimized?

The synthesis typically involves coupling reactions between thiophene and p-tolylamine derivatives. For example, analogous compounds like 2-(thiophen-2-ylmethyl)propanedioic acid are synthesized via coupling reactions using trifluoromethylated intermediates and optimized catalysts . Purity optimization may involve:

  • Chromatographic techniques : HPLC or column chromatography to isolate the target compound.
  • Recrystallization : Using solvents like ethanol or acetonitrile to remove impurities.
  • Spectroscopic validation : NMR and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the thiophene and p-tolyl groups’ integration.
  • FT-IR : Identification of functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}).
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): For definitive structural elucidation .

Q. What are the recommended storage conditions to ensure stability?

Based on safety data for analogous thiophene derivatives:

  • Temperature : Store at –20°C in airtight containers to prevent degradation.
  • Moisture control : Use desiccants or inert atmospheres (argon/nitrogen) to avoid hydrolysis.
  • Light sensitivity : Protect from UV exposure using amber glassware .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance coupling efficiency.
  • Catalyst selection : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) to balance reaction rate and side-product formation.
  • In situ monitoring : Use of TLC or HPLC to track intermediate formation .

Q. What computational approaches predict the compound’s reactivity and biological interactions?

Advanced methods include:

  • Density Functional Theory (DFT) : To model electronic properties and reaction pathways.
  • Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase) for activity prediction.
  • ADMET profiling : Predict pharmacokinetic properties (absorption, toxicity) using tools like SwissADME .

Q. How can contradictory data on biological activities of thiophene derivatives be resolved?

Approaches to address discrepancies:

  • Dose-response studies : Establish concentration-dependent effects across multiple assays.
  • Meta-analysis : Compare datasets from independent studies to identify consensus mechanisms.
  • Structural analogs : Test derivatives (e.g., 2-(5-methylthiophen-2-yl)acetic acid) to isolate functional group contributions .

Q. What methodologies assess the environmental impact of this compound?

Ecotoxicological evaluation involves:

  • OECD 301 biodegradation tests : Measure microbial degradation in aqueous systems.
  • Algal toxicity assays : Evaluate LC50_{50} values using Chlorella vulgaris.
  • Soil mobility studies : Column chromatography to simulate leaching potential .

Data Contradiction and Validation

Q. How should researchers validate synthetic intermediates when spectral data conflicts with literature?

  • Multi-technique cross-validation : Combine NMR, IR, and MS to confirm structural assignments.
  • Isotopic labeling : Use 15^{15}N or 13^{13}C labels to trace reaction pathways.
  • Independent synthesis : Reproduce intermediates via alternative routes (e.g., Grignard vs. Friedel-Crafts) .

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